Lipophilicity-Driven Differentiation: 2-(4-Cyclohexylphenyl)-1H-indole vs. 2-Phenylindole
2-(4-Cyclohexylphenyl)-1H-indole exhibits a computed XLogP3 of 6.3, substantially higher than the predicted XLogP3 of 2-phenylindole (approximately 3.5-3.8 based on comparable 2-arylindole scaffolds) [1]. This ~2.5-2.8 log unit increase reflects the lipophilic contribution of the cyclohexyl ring, translating to roughly a 300-600 fold increase in predicted octanol-water partition coefficient. This difference has direct implications for membrane permeability, non-specific protein binding, and solubility profiles in assay systems [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.3 |
| Comparator Or Baseline | 2-Phenylindole: estimated XLogP3 ≈ 3.5-3.8 (class-level estimate) |
| Quantified Difference | ΔXLogP3 ≈ +2.5 to +2.8 (~300-600 fold increase in predicted P) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1]; comparator value is a class-level estimate based on typical 2-arylindole scaffolds |
Why This Matters
For assay development requiring high membrane permeability or hydrophobic target engagement, the >300-fold predicted lipophilicity increase over 2-phenylindole makes 2-(4-cyclohexylphenyl)-1H-indole a rationally preferred scaffold for hydrophobic pocket targeting.
- [1] PubChem Compound Summary for CID 2338433, 1H-Indole, 2-(4-cyclohexylphenyl)-. XLogP3 = 6.3, computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Context for interpretation of logP differences in biological systems. View Source
